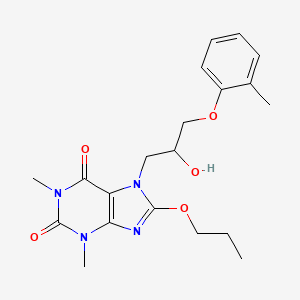
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione” is a complex organic molecule with the molecular formula C24H25N7O6 . It is also known by its ChemSpider ID 7935065 .
Molecular Structure Analysis
This compound has a molecular weight of 507.499 Da and a monoisotopic mass of 507.186646 Da . It contains several functional groups, including a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 758.7±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 116.0±3.0 kJ/mol and a flash point of 412.7±35.7 °C . Its index of refraction is 1.680, and it has a molar refractivity of 133.0±0.5 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of compounds closely related to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione. For example, Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of various compounds including theophylline derivatives through reactions in anhydrous propanol. This research highlights the chemical versatility and reactivity of theophylline derivatives, suggesting potential for further functionalization and application in different fields of chemistry and pharmacology (Kremzer et al., 1981).
Pharmacological Exploration
Chłoń-Rzepa et al. (2013) designed new series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating a potential psychotropic activity. This study demonstrates the pharmacological potential of purine-2,6-dione derivatives in developing new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Material Science and Polymer Chemistry Applications
Mallakpour and Rafiee (2007) explored the use of ionic liquids and microwave irradiation for the polycondensation of a compound with diisocyanates, demonstrating an efficient, fast, and green method for preparing polymers with potential applications in material science (Mallakpour & Rafiee, 2007).
Structural Analysis and Crystallography
The structural analysis of derivatives, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, has provided insights into the molecular conformation and stability of these compounds. Studies like that of Karczmarzyk et al. (1995) have detailed the crystal structure, revealing the planar nature of the purine skeleton and the specific conformations adopted by substituents, which can influence the compound's reactivity and interaction with biological targets (Karczmarzyk et al., 1995).
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-propoxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-5-10-28-19-21-17-16(18(26)23(4)20(27)22(17)3)24(19)11-14(25)12-29-15-9-7-6-8-13(15)2/h6-9,14,25H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHNJHPFTIMRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2687664.png)
![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
![N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)
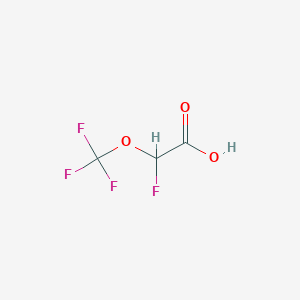
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide](/img/structure/B2687669.png)

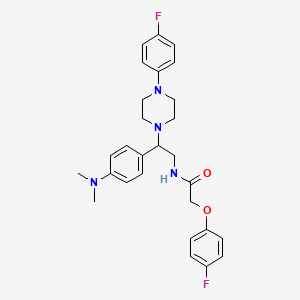
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)

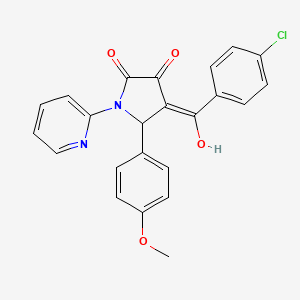
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
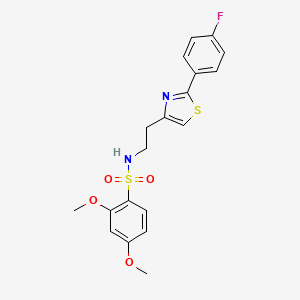
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
